molecular formula C19H18ClN3O2 B2779378 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1210152-39-8

2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2779378
CAS RN: 1210152-39-8
M. Wt: 355.82
InChI Key: LGETWLGLEWJZJT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, including those related to the structure , have been widely explored for their pharmacological potentials. One study focused on the synthesis, characterization, and pharmacological evaluation of various derivatives, highlighting their antibacterial and anti-enzymatic activities. Notably, certain compounds demonstrated significant inhibition against gram-negative bacterial strains and displayed various degrees of enzyme inhibition, including low potential against the lipoxygenase (LOX) enzyme. This study illustrates the potential of such compounds in developing new antimicrobial agents and their possible applications in targeting specific enzyme-related pathways (Nafeesa et al., 2017).

Antibacterial and Enzyme Inhibition

Another research avenue involves the evaluation of 1,3,4-oxadiazole derivatives for their α-glucosidase inhibitory potential, an important target in managing diabetes. A novel synthetic route led to compounds with significant inhibitory activities, providing a foundation for further exploration as potential therapeutic agents for diabetes management. The structure-activity relationship (SAR) and in silico studies supported the findings, suggesting these derivatives could be promising drug leads (Iftikhar et al., 2019).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds have also been a subject of investigation. Research into a new series of these compounds revealed variable activity against selected microbial species, with some showing promise as less toxic alternatives for further biological screening and application trials. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial therapies with reduced cytotoxicity (Gul et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-7-8-14(13(2)9-12)11-18-22-23-19(25-18)21-17(24)10-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGETWLGLEWJZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

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